molecular formula C7H7BrN4O2 B2954505 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2241144-64-7

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2954505
CAS No.: 2241144-64-7
M. Wt: 259.063
InChI Key: UNFISKWOGQMZJL-UHFFFAOYSA-N
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Description

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and hydroxyethyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-cyanoacetamide under acidic or basic conditions.

    Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-bromoethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-bromo-1-(2-carboxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

    Reduction: 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

    Substitution: 3-substituted-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

Scientific Research Applications

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Its derivatives may find applications in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-chloro-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    3-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Contains a methoxyethyl group instead of hydroxyethyl, which may influence its solubility and reactivity.

Uniqueness

The presence of both bromine and hydroxyethyl groups in 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol makes it unique compared to its analogs

Properties

IUPAC Name

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFISKWOGQMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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